An In-depth Technical Guide to 3-Hydroxyundecanoyl-CoA in Mitochondrial Beta-Oxidation
An In-depth Technical Guide to 3-Hydroxyundecanoyl-CoA in Mitochondrial Beta-Oxidation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mitochondrial beta-oxidation is a critical catabolic process for energy production from fatty acids. While the metabolism of even-chain fatty acids is well-documented, odd-chain fatty acids, such as undecanoic acid (C11), present a unique metabolic pathway culminating in both acetyl-CoA and propionyl-CoA. This guide provides a detailed examination of the mitochondrial beta-oxidation of undecanoic acid, with a specific focus on the formation, processing, and significance of the key intermediate, 3-hydroxyundecanoyl-CoA. We will explore the enzymatic steps, present available quantitative data, detail relevant experimental protocols for its study, and illustrate the core pathways and workflows using diagrams. This document serves as a technical resource for professionals investigating fatty acid metabolism, metabolic disorders, and therapeutic interventions targeting these pathways.
Introduction to Odd-Chain Fatty Acid Metabolism
Fatty acids are a major source of energy, particularly during periods of fasting or prolonged exercise. They are broken down in the mitochondria through a process called beta-oxidation.[1] Most dietary and stored fatty acids have an even number of carbon atoms.[2] However, odd-chain fatty acids (OCFAs), though less common, are found in the human diet (e.g., dairy fats) and can also be synthesized endogenously.[2][3]
Undecanoic acid (C11), a medium-chain fatty acid, serves as a model for OCFAs.[4] Its catabolism follows the canonical beta-oxidation spiral but yields different end products compared to its even-chain counterparts. The final cycle of OCFAs breakdown produces one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5][6] This propionyl-CoA can be converted to succinyl-CoA, an anaplerotic intermediate that replenishes the Tricarboxylic Acid (TCA) cycle.[2][7] Understanding the intermediates of this pathway, such as 3-hydroxyundecanoyl-CoA, is crucial for a complete picture of cellular energy homeostasis and for studying metabolic disorders linked to fatty acid oxidation.
The Core Pathway: Mitochondrial Beta-Oxidation of Undecanoyl-CoA
Before entering the beta-oxidation spiral, undecanoic acid must be activated in the cytoplasm and transported into the mitochondrial matrix.
-
Activation: Undecanoic acid is converted to undecanoyl-CoA by a long-chain-fatty-acid—CoA ligase on the outer mitochondrial membrane.
-
Transport: As a medium-chain fatty acid, undecanoyl-CoA can cross the inner mitochondrial membrane, often facilitated by the carnitine shuttle system, similar to long-chain fatty acids.[1]
Once inside the matrix, undecanoyl-CoA undergoes four recurring enzymatic reactions. 3-hydroxyundecanoyl-CoA is the product of the second step in the first cycle.
The Four Steps of the First Beta-Oxidation Cycle:
-
Dehydrogenation: Undecanoyl-CoA is oxidized by an Acyl-CoA Dehydrogenase, creating a double bond between the alpha (C2) and beta (C3) carbons. This reaction produces trans-Δ²-enoyl-CoA (trans-2-undecenoyl-CoA) and reduces FAD to FADH₂.[8] Given its chain length, this step is primarily catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).[5]
-
Hydration: An enoyl-CoA hydratase (also known as crotonase) adds a water molecule across the double bond of trans-2-undecenoyl-CoA.[9][10] This hydration is stereospecific and results in the formation of L-3-hydroxyundecanoyl-CoA .[10]
-
Oxidation: The hydroxyl group of L-3-hydroxyundecanoyl-CoA is oxidized to a keto group by L-3-hydroxyacyl-CoA dehydrogenase (HADH).[11][12] This reaction is NAD⁺-dependent, producing NADH, and yields 3-ketoundecanoyl-CoA. The enzyme responsible typically has broad specificity for short to medium chain lengths.[13][14]
-
Thiolytic Cleavage: A molecule of Coenzyme A (CoA-SH) is used by beta-ketothiolase to cleave 3-ketoundecanoyl-CoA.[5] This step releases the first two-carbon unit as acetyl-CoA and a shortened acyl-CoA (nonanoyl-CoA, C9), which then re-enters the beta-oxidation spiral.
This four-step cycle repeats, shortening the acyl-chain by two carbons in each iteration. For undecanoyl-CoA (C11), this process occurs four times, yielding four molecules of acetyl-CoA and a final three-carbon molecule, propionyl-CoA.[5]
Enzymology and Quantitative Data
The enzymes of mitochondrial beta-oxidation exhibit specificity based on the chain length of the fatty acyl-CoA substrate.[7] For undecanoyl-CoA (C11), the key enzymes are those with optimal activity for medium-chain substrates.
| Enzyme | Abbreviation | Substrate (in C11 pathway) | Product | Cofactor |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | Undecanoyl-CoA | trans-2-Undecenoyl-CoA | FAD |
| Enoyl-CoA Hydratase (Crotonase) | ECH | trans-2-Undecenoyl-CoA | L-3-Hydroxyundecanoyl-CoA | None |
| L-3-Hydroxyacyl-CoA Dehydrogenase | HADH / M/SCHAD | L-3-Hydroxyundecanoyl-CoA | 3-Ketoundecanoyl-CoA | NAD⁺ |
| 3-Ketoacyl-CoA Thiolase | MCKAT | 3-Ketoundecanoyl-CoA | Nonanoyl-CoA + Acetyl-CoA | CoA-SH |
| Table 1: Key enzymes involved in the initial beta-oxidation cycle of undecanoyl-CoA. |
Specific kinetic data for C11 substrates are sparse in the literature. However, data for related medium-chain substrates provide a reasonable approximation of enzyme behavior. Enoyl-CoA hydratase, for instance, is known to have a very high reaction rate that decreases as the carbon chain length increases from C4 to C16.[15] Similarly, 3-hydroxyacyl-CoA dehydrogenase (HAD) shows a preference for medium-chain substrates.[14]
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | 28 | 6200 | Aeromonas caviae[16] |
| Enoyl-CoA Hydratase | 2-Hexenoyl-CoA (C6) | 12 | 1800 | Aeromonas caviae[16] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA (C8) | ~10-50 | Varies | Human/Bovine |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA (C10) | ~10-50 | Varies | Human/Bovine |
| Table 2: Representative kinetic data for beta-oxidation enzymes with medium-chain substrates. Note: Specific data for C11 substrates are not readily available. |
Fate of the Final Oxidation Products
The complete beta-oxidation of one molecule of undecanoyl-CoA yields 4 molecules of acetyl-CoA and 1 molecule of propionyl-CoA .
-
Acetyl-CoA: Enters the TCA cycle, where it is oxidized to CO₂, generating ATP, NADH, and FADH₂.[17]
-
Propionyl-CoA: Undergoes a separate three-step enzymatic conversion to become succinyl-CoA, an intermediate of the TCA cycle.[2][18] This conversion requires the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and the vitamin B12-dependent methylmalonyl-CoA mutase.[2][7]
Experimental Protocols
Studying the metabolism of 3-hydroxyundecanoyl-CoA requires specialized techniques to measure enzyme activity, mitochondrial function, and metabolite levels.
Protocol 1: Measurement of Mitochondrial Respiration with Undecanoate
This protocol uses high-resolution respirometry to measure oxygen consumption rates in isolated mitochondria or permeabilized cells when supplied with an odd-chain fatty acid substrate.[19][20]
Objective: To determine the capacity of mitochondria to oxidize undecanoate and to identify potential defects in the pathway.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., liver, heart, skeletal muscle) using differential centrifugation.
-
Substrate Preparation: Prepare a solution of L-undecanoylcarnitine (the carnitine ester is required for transport into the mitochondria by CPT2) and malate (B86768). Malate is included to replenish CoA and prevent the accumulation of acetyl-CoA, which would inhibit the thiolase reaction.[20]
-
Respirometry Assay:
-
Add isolated mitochondria to the respirometer chamber containing a respiration buffer.
-
Measure the basal respiration rate (LEAK state).
-
Inject L-undecanoylcarnitine and malate to initiate fatty acid oxidation.
-
Add ADP to stimulate ATP synthesis and measure the maximal oxidative phosphorylation (OXPHOS) capacity.
-
Optionally, use inhibitors like etomoxir (B15894) (CPT1 inhibitor) to confirm that the observed respiration is due to fatty acid oxidation.[21]
-
-
Data Analysis: Calculate the respiratory control ratio (RCR) and substrate-specific oxygen flux to assess mitochondrial coupling and oxidative capacity.
Protocol 2: In Vitro Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
Objective: To directly measure the enzymatic activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH) using its C11 substrate.
Methodology:
-
Substrate Synthesis: Chemically or enzymatically synthesize L-3-hydroxyundecanoyl-CoA. This is a critical and often challenging step.
-
Enzyme Source: Use purified recombinant HADH or a mitochondrial lysate from a relevant tissue.
-
Spectrophotometric Assay:
-
Prepare a reaction buffer containing phosphate (B84403) buffer, NAD⁺, and the enzyme source.
-
Initiate the reaction by adding the L-3-hydroxyundecanoyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[11]
-
-
Data Analysis: Calculate the rate of NADH production to determine the specific activity of the enzyme (e.g., in nmol/min/mg protein). Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
Protocol 3: Quantification of Acyl-CoAs by LC-MS/MS
Objective: To measure the intracellular concentration of 3-hydroxyundecanoyl-CoA and other acyl-CoA intermediates.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., hepatocytes, fibroblasts) and incubate them with undecanoic acid for a specified period.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoA fraction.
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA species using liquid chromatography (LC), typically reverse-phase.
-
Detect and quantify the specific molecules using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard for a related acyl-CoA should be used for accurate quantification.
-
-
Data Analysis: Determine the concentration of 3-hydroxyundecanoyl-CoA and other intermediates (e.g., undecanoyl-CoA, nonanoyl-CoA) to assess metabolic flux and identify potential enzymatic bottlenecks.
Significance in Research and Drug Development
-
Inborn Errors of Metabolism: Deficiencies in enzymes like MCAD or LCHAD disrupt beta-oxidation, leading to the accumulation of specific acylcarnitines and toxic intermediates.[8][22] Studying the metabolism of undecanoate can help diagnose and understand the pathophysiology of these disorders.
-
Anaplerotic Therapy: OCFAs, such as those found in triheptanoin (B1683035) (a triglyceride of C7 fatty acid), are used as a therapeutic strategy for some metabolic disorders.[22] They provide an alternative energy source and replenish TCA cycle intermediates via propionyl-CoA, bypassing the defective enzyme. Understanding the complete pathway of OCFAs like undecanoic acid is vital for designing and evaluating such therapies.
-
Drug Discovery: Inhibitors of fatty acid oxidation are being investigated for various conditions, including cancer and heart disease.[23][24] A detailed understanding of intermediates like 3-hydroxyundecanoyl-CoA is essential for developing specific and effective enzyme inhibitors.
Conclusion
3-hydroxyundecanoyl-CoA is a pivotal, yet often overlooked, intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its formation and subsequent oxidation are catalyzed by a suite of medium-chain specific enzymes, leading to the production of both acetyl-CoA for immediate energy use and propionyl-CoA for anaplerotic replenishment of the TCA cycle. While specific quantitative data for C11 substrates remain an area for further research, established experimental protocols can be adapted to probe this pathway in detail. A thorough understanding of the metabolism of 3-hydroxyundecanoyl-CoA is indispensable for researchers and clinicians in the fields of metabolism, genetic disorders, and therapeutic development.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. aocs.org [aocs.org]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. KEGG ENZYME: 1.1.1.35 [genome.jp]
- 14. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid beta oxidation | Abcam [abcam.com]
- 18. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders | Annual Reviews [annualreviews.org]
- 23. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
- 24. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
